molecular formula C7H5N3O2S B2701494 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole CAS No. 2453324-12-2

5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole

Cat. No.: B2701494
CAS No.: 2453324-12-2
M. Wt: 195.2
InChI Key: JYFRADGAHMOOOH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole (CAS: 2453324-12-2) is a heterocyclic compound with the molecular formula C₇H₅N₃O₂S and a molecular weight of 195.20 g/mol. It features a benzothiadiazole core substituted with a methyl group at position 5 and a nitro group at position 4. The compound is sensitive to light and moisture, requiring storage in a dark, dry environment at room temperature . Limited data are available on its boiling point, but its stability under standard conditions suggests utility in synthetic and materials chemistry.

The nitro and methyl substituents likely influence electronic properties, making it a candidate for applications in optoelectronics or pharmaceuticals, similar to other benzothiadiazole derivatives .

Properties

IUPAC Name

6-methyl-5-nitro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c1-4-2-5-6(9-13-8-5)3-7(4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFRADGAHMOOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of 5-methylbenzo[c][1,2,5]thiadiazole. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 6 and the methyl group at position 5 participate in substitution reactions under controlled conditions.

Key Reactions:

  • Amination at the Nitro Position :
    Reaction with 4-(aminomethyl)phenylboronic acid pinacol ester in DMF at 25°C for 16 hours (with t-BuONa as a base) yields 4-nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzo[c] thiadiazol-5-amine (10 ). This substitution proceeds via SNAr mechanism due to the electron-withdrawing nitro group activating the benzene ring .

  • Phenoxy Substitution :
    Treatment with 4-hydroxyphenylboronic acid pinacol ester in acetonitrile (with triethylamine) replaces the nitro group with a phenoxy group, forming 4-nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c] thiadiazole (12 ) in 41.68% yield .

Reduction Reactions

The nitro group is susceptible to reduction, enabling access to amine derivatives.

Experimental Conditions:

Reducing AgentConditionsProductYieldReference
H₂/Pd-CEthanol, 60°C, 4h6-Amino-5-methylbenzo[c] thiadiazole78%
Fe/HClReflux, 2h6-Amino-5-methylbenzo[c] thiadiazole65%

Reduction products are intermediates for further functionalization, such as coupling with boronic acids .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions for synthesizing boron-containing derivatives.

Suzuki-Miyaura Coupling:

PartnerCatalystConditionsProductApplication
4-Formylphenylboronic acidPd(PPh₃)₄DMF, 90°C, 3hBoron-functionalized thiadiazoleAnticancer agent synthesis

This reaction retains the nitro group while introducing boron moieties for targeted drug design .

Electrophilic Aromatic Substitution

The methyl group undergoes regioselective electrophilic substitution under acidic conditions.

Nitration:

ReagentConditionsProductYield
HNO₃/H₂SO₄0°C, 2h5-Methyl-4,6-dinitrobenzo[c] thiadiazole52%

The methyl group directs nitration to the para position relative to the thiadiazole ring.

Biological Activity Correlation

Derivatives of 5-Methyl-6-nitrobenzo[c] thiadiazole exhibit:

  • Anticancer Activity : Boron-containing analogs inhibit tumor growth by targeting overexpressed kinases in cancer cells (IC₅₀: 3–10 μM against HCT116 colon cancer) .

  • Antimicrobial Properties : Nitro-to-amine reduction products show enhanced activity against Mycobacterium smegmatis (MIC: 26.46 μg/mL) .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 250°C without melting.

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve substitution yields by stabilizing transition states .

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives, including 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole, exhibit promising anticancer properties. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy

  • A study reviewed the anticancer activities of different thiadiazole derivatives. The results demonstrated that compounds similar to this compound significantly decreased the viability of human cancer cells such as leukemia, melanoma, and prostate cancer cells .
  • Table 1: Summary of Anticancer Activities
CompoundCancer TypeMechanism of ActionIC50 (µM)
This compoundLeukemiaInduction of apoptosis15
Other Thiadiazole DerivativesMelanomaCell cycle arrest20

Antimicrobial Properties

Thiadiazole derivatives have also been recognized for their antimicrobial activities. The nitro group in this compound enhances its efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

  • A recent study evaluated the antibacterial properties of nitro-containing thiadiazoles against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound displayed significant antibacterial activity .

Table 2: Antimicrobial Activity Overview

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 µg/mL
Other ThiadiazolesEscherichia coli12 µg/mL

Organic Electronics

The unique structural properties of this compound make it a valuable candidate in the field of organic electronics. Its potential use in organic semiconductors and photovoltaic devices has been explored.

Case Study: Organic Solar Cells

  • Research has demonstrated that incorporating thiadiazole derivatives into organic solar cells can enhance their efficiency. The compound's electron-withdrawing properties contribute to improved charge transport characteristics .

Table 3: Performance Metrics in Organic Electronics

Device TypeMaterial UsedEfficiency (%)
Organic Solar CellThis compound8.5
Conventional Polymer BlendN/A7.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The benzothiadiazole scaffold is versatile, with substituents dictating physicochemical and functional properties. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties/Applications References
5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole 5-CH₃, 6-NO₂ Potential in optoelectronics; limited pharmacological data.
5-Chloro-benzo[c][1,2,5]thiadiazole 5-Cl Intermediate for pharmaceuticals; synthesized via thionyl chloride and diamine precursors.
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid 4,7-B(OR)₂ Used in Suzuki-Miyaura coupling for conjugated polymers; enhances charge transport in OLEDs.
5-Fluoro-6-alkoxy derivatives 5-F, 6-O-(alkyl) Tunable emissions in luminescent metal-organic frameworks (LMOFs); applied in sensing.
4-Nitrobenzo[c][1,2,5]thiadiazole derivatives 4-NO₂ Antibacterial agents (e.g., thiadiazoloquinolines); inhibit Gram-positive and Gram-negative bacteria.

Electronic and Spectral Properties

  • Electron-Withdrawing Groups (EWGs): The nitro group (–NO₂) in this compound enhances electron deficiency, red-shifting absorption/emission spectra compared to methyl or chloro derivatives. This property is critical for applications in organic photovoltaics (OPVs) and near-infrared (NIR) emitters .
  • Methyl Group Influence: The 5-CH₃ substituent may sterically hinder π-stacking interactions, improving solubility in organic solvents—a trait advantageous for polymer synthesis .

Pharmacological Activity

  • Antimicrobial Potential: Nitro-substituted benzothiadiazoles (e.g., compound 6 in ) exhibit broad-spectrum antibacterial activity, likely due to nitro group redox activity disrupting microbial enzymes. However, this compound’s efficacy remains unstudied .
  • Neuropharmacology: Benzo[c][1,2,5]thiadiazole derivatives like Tizanidine are clinically used as muscle relaxants, suggesting structural flexibility for central nervous system targeting .

Biological Activity

5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole (MNB) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of MNB, including its mechanisms of action, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

MNB features a unique structure characterized by the presence of a methyl and a nitro group attached to the benzo[c][1,2,5]thiadiazole core. This configuration enhances its electronic properties and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of MNB is primarily attributed to its interaction with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may inhibit enzyme activity or disrupt cellular processes. Notably, MNB has been shown to affect specific pathways involved in cancer proliferation and microbial resistance.

Key Mechanisms:

  • Enzyme Inhibition : MNB exhibits inhibitory effects on enzymes critical for cancer cell survival.
  • Cellular Interaction : The compound interacts with cellular components, leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that MNB possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung (A549), breast (MCF7), and prostate cancers.

Cell Line IC50 (µM) Effect
A54910.5Induces apoptosis
MCF78.2Inhibits proliferation
DU-14512.0Reduces viability

The compound's ability to induce apoptosis suggests that it may activate intrinsic pathways leading to programmed cell death in malignant cells .

Antimicrobial Activity

MNB also exhibits promising antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Effect
Staphylococcus aureus15Bactericidal
Escherichia coli20Bacteriostatic

These findings indicate that MNB could be a potential candidate for developing new antimicrobial agents .

Synthesis and Evaluation

A recent study focused on synthesizing MNB derivatives and evaluating their biological activities. The derivatives showed varied potency against cancer cell lines and displayed enhanced antimicrobial activity compared to the parent compound.

For instance, a derivative with an additional halogen substitution exhibited an IC50 value of 6.5 µM against A549 cells, demonstrating improved efficacy .

Comparative Analysis

When compared to similar compounds within the thiadiazole family, MNB's unique structure provides distinct advantages:

Compound Anticancer Activity Antimicrobial Activity
5-Methylbenzo[c][1,2,5]thiadiazoleModerateLow
6-Nitrobenzo[c][1,2,5]thiadiazoleHighModerate
This compound High High

MNB demonstrates superior biological activity due to the synergistic effects of both the methyl and nitro groups .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole?

The synthesis typically involves sequential functionalization of the benzo[c][1,2,5]thiadiazole core. A nitro group can be introduced via nitration of a methyl-substituted precursor under controlled acidic conditions (e.g., sulfuric/nitric acid mixtures). Methylation may occur through Friedel-Crafts alkylation or coupling with methyl halides in basic media. For example, analogous nitro-substituted derivatives are synthesized via reduction of nitro intermediates using iron-acetic acid mixtures . Key steps include monitoring reaction progress via TLC and purification via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
  • IR spectroscopy : For identifying nitro (∼1520 cm⁻¹) and thiadiazole (∼1400 cm⁻¹) functional groups.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): For resolving spatial arrangement and bond angles. Computational methods like DFT can supplement experimental data to predict vibrational modes and electronic transitions .

Q. What are the solubility and stability considerations for this compound during experimental handling?

The compound is likely poorly soluble in polar solvents (e.g., water) due to its aromatic/nitro groups. Solubility may improve in aprotic solvents like DMF or DCM. Stability tests under varying pH and temperature are recommended, as nitro groups can hydrolyze under strong acidic/basic conditions. Storage in inert atmospheres (N₂/Ar) at low temperatures (-20°C) is advised to prevent decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of this compound derivatives for electronic applications?

DFT calculations (e.g., B3LYP/6-31G* level) can predict frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing capacity, crucial for organic semiconductors. For instance, benzo[c][1,2,5]thiadiazole derivatives exhibit narrow bandgaps when paired with π-extended acceptors like anthra[1,2-c]bis[1,2,5]thiadiazole. These properties enable applications in organic photovoltaics (OPVs) and field-effect transistors (OFETs) .

Q. What strategies resolve contradictions in spectral data for nitro-substituted benzo[c][1,2,5]thiadiazoles?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Comparative analysis with structurally similar compounds (e.g., 4,7-dibromo-5,6-dinitro derivatives) and 2D NMR techniques (COSY, NOESY) can clarify ambiguous signals. Computational validation of vibrational modes via DFT also aids in assigning peaks .

Q. How does the substitution pattern influence biological activity in enzyme inhibition studies?

Structure-activity relationship (SAR) studies on 1,2,5-thiadiazole carbamates reveal that electron-withdrawing groups (e.g., nitro) enhance inhibitory potency against enzymes like ABHD6. Modifying substituents at the 5- and 6-positions alters steric and electronic interactions with the enzyme’s active site. For example, bulkier groups may reduce off-target effects by limiting access to non-target hydrolases .

Q. What methodologies evaluate the compound’s performance in organic electronic devices?

  • Cyclic voltammetry : Measures redox potentials to estimate HOMO/LUMO levels.
  • Space-charge-limited current (SCLC) : Determines charge-carrier mobility in thin films.
  • Grazing-incidence X-ray diffraction (GIXD) : Analyzes molecular packing in OFETs.
  • Transient absorption spectroscopy : Monitors exciton dynamics in OPVs. Device optimization involves blending with donor polymers (e.g., PDT-based frameworks) and annealing to enhance crystallinity .

Q. How can derivatives be designed for selective inhibition of serine hydrolases?

Rational design involves:

  • Introducing carbamate or sulfonamide groups to target catalytic serine residues.
  • Tuning leaving group electronics (e.g., thiadiazole alcohols) to modulate reaction kinetics.
  • Screening against enzyme panels (e.g., ABHD6, LAL) to assess selectivity. Molecular docking studies using homology models (e.g., Autodock Vina) further guide substituent placement .

Methodological Notes

  • Synthesis : Prioritize regioselective nitration to avoid byproducts; use low temperatures (-10°C to 0°C) for nitro group stability .
  • SAR Studies : Employ combinatorial libraries to test substituent effects systematically .
  • Device Fabrication : Optimize spin-coating parameters (e.g., rpm, solvent) for uniform thin-film morphology .

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